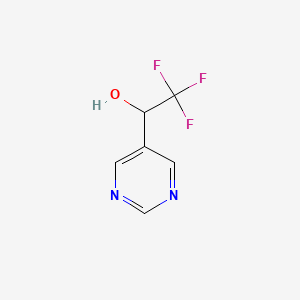
5-Pyrimidinemethanol, alpha-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trifluoromethyl)pyrimidine-5-methanol: is a compound that belongs to the class of trifluoromethylated pyrimidines. These compounds are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making it a valuable functional group in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)pyrimidine-5-methanol typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation .
Industrial Production Methods: Industrial production of trifluoromethylated pyrimidines often involves large-scale chemical processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trifluoromethyl)pyrimidine-5-methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can significantly influence the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethylated pyrimidine carboxylic acids, while substitution reactions may produce various trifluoromethylated pyrimidine derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)pyrimidine-5-methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to enhance the biological activity and stability of therapeutic agents . Additionally, it has applications in the agrochemical industry as a key intermediate in the synthesis of crop protection agents .
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency and efficacy. The exact molecular targets and pathways involved depend on the specific application of the compound, whether in pharmaceuticals, agrochemicals, or other fields .
Comparison with Similar Compounds
Alpha-(Trifluoromethyl)pyrimidine-5-methanol can be compared with other trifluoromethylated pyrimidines, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and other trifluoromethylated heterocycles. These compounds share similar chemical properties due to the presence of the trifluoromethyl group but may differ in their specific applications and reactivity. The unique combination of the trifluoromethyl group with the pyrimidine ring in alpha-(Trifluoromethyl)pyrimidine-5-methanol makes it particularly valuable in certain applications .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H |
InChI Key |
XLSLRVOMHOCSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


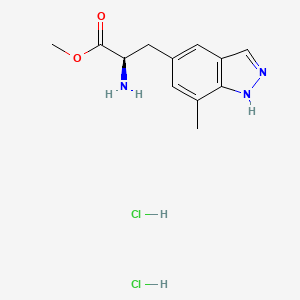
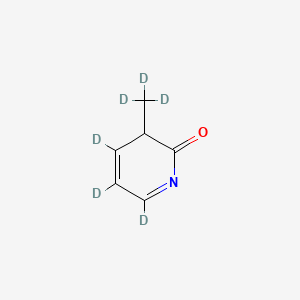
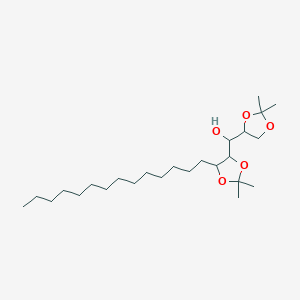
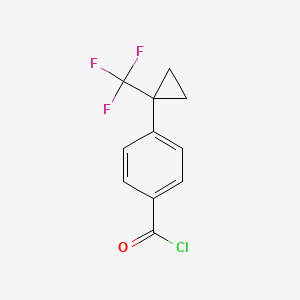
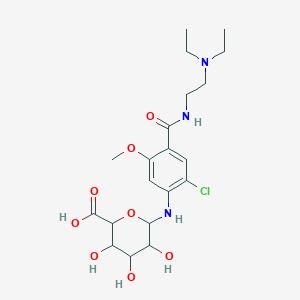
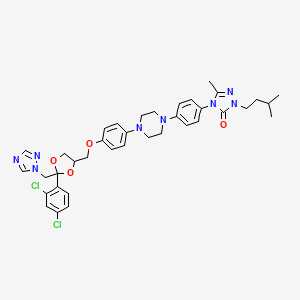

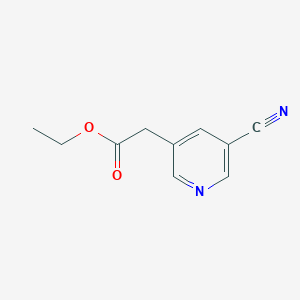
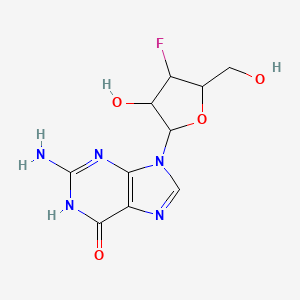
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
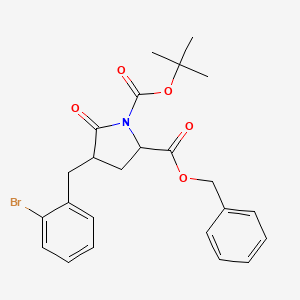
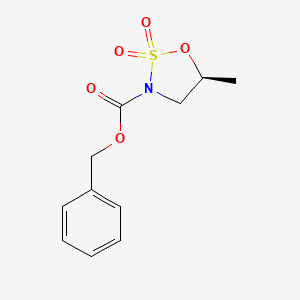
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
